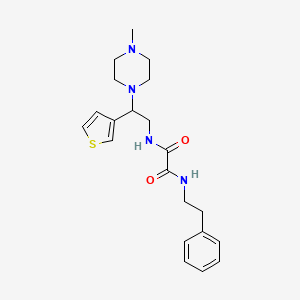![molecular formula C12H9N3O3 B2407314 (Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid CAS No. 326009-17-0](/img/structure/B2407314.png)
(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a fused benzo-furo-pyrimidine ring system with an amino-acetic acid moiety, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
It has been synthesized as an electron-transport-type host in the field of organic light-emitting diodes .
Mode of Action
The compound interacts with its targets by serving as an electron-transport-type host. It was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group . This design allows it to facilitate the transport of electrons, contributing to the overall efficiency of the light-emitting diodes .
Biochemical Pathways
Its role as an electron-transport-type host suggests it may influence electron transport pathways within the context of organic light-emitting diodes .
Result of Action
The compound’s action as an electron-transport-type host contributes to the high external quantum efficiency of the blue phosphorescent organic light-emitting diodes . It helps to achieve over 20% efficiency at 1000 cd m−2 and low efficiency roll-off in the blue PhOLEDs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted aminopyrimidines with carboxylic acid derivatives under reflux conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides in the presence of a base can yield the desired pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential as an anticancer agent.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of biological activities, including antiproliferative and antimicrobial effects.
Furo[2,3-d]pyrimidine: Similar to (Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid, this compound is also studied for its kinase inhibitory properties.
Uniqueness
This compound stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties. These features can enhance its binding affinity and selectivity for specific molecular targets, making it a promising candidate for further development in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-9(17)5-13-12-11-10(14-6-15-12)7-3-1-2-4-8(7)18-11/h1-4,6H,5H2,(H,16,17)(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLTURSFHDSGSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2407234.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2407241.png)


![ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2407248.png)

![7-(4-(3-(4-methoxyphenyl)propanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407250.png)
![1-({5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}sulfonyl)azepane](/img/structure/B2407253.png)
